molecular formula C8H5F3O B050697 2',4',5'-Trifluoroacetophenone CAS No. 129322-83-4

2',4',5'-Trifluoroacetophenone

Cat. No. B050697
M. Wt: 174.12 g/mol
InChI Key: GVTLJUZWNNFHMZ-UHFFFAOYSA-N
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Patent
US05104879

Procedure details

194.5 g (1 mol) of 2,4,5-trifluorobenzoyl chloride were initially introduced into 100 ml of diethyl ether and heated to boiling under reflux. 1.1 mol of ethoxymagnesium malonic ester dissolved in 100 ml of ethanol and 125 ml of diethyl ether were then allowed to drop in in the course of 30 minutes and the mixture was stirred for 1 hour under reflux. After cooling, the reaction mixture was stirred into 500 ml of ice water and adjusted to a pH of 1 with concentrated sulphuric acid, and the organic material (345 g) was separated off. This organic material was dissolved in 300 ml of acetic acid and, after adding 37.5 ml of concentrated sulphuric acid, heated to reflux until evolution of CO2 had ended, which took 6 hours. The reaction mixture was then cooled and poured into water, and the organic phase was separated off and distilled. 83 g of product having a boiling point at 10 mbar of 63° to 64° C. were obtained. This corresponds to a yield of 47% of theory.
Quantity
194.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethoxymagnesium malonic ester
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:13](OCC)C.S(=O)(=O)(O)O>C(O)C>[CH3:13][C:4]([C:3]1[C:2]([F:1])=[CH:10][C:9]([F:11])=[C:8]([F:12])[CH:7]=1)=[O:5]

Inputs

Step One
Name
Quantity
194.5 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1)F)F
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
ethoxymagnesium malonic ester
Quantity
1.1 mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
to drop in in the course of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic material (345 g) was separated off
DISSOLUTION
Type
DISSOLUTION
Details
This organic material was dissolved in 300 ml of acetic acid
ADDITION
Type
ADDITION
Details
after adding 37.5 ml of concentrated sulphuric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until evolution of CO2
WAIT
Type
WAIT
Details
which took 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
ADDITION
Type
ADDITION
Details
poured into water
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
at 10 mbar of 63° to 64° C.
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(=O)C1=CC(=C(C=C1F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.